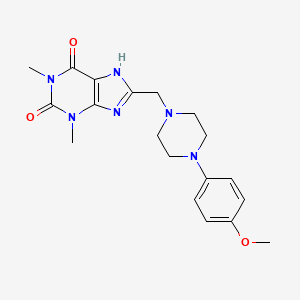![molecular formula C19H16N4O3S B2517656 N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1185035-83-9](/img/structure/B2517656.png)
N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the specific compound is not directly described in the provided papers, similar compounds with thieno[3,2-d]pyrimidin cores have been synthesized and evaluated for their biological activities, such as antiproliferative effects against various cancer cell lines .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the formation of an intermediate, such as methyl 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination, and further condensation reactions . The synthesis route is likely to be similar for N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, with modifications to incorporate the specific substituents like the 4-ethoxyphenyl group.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography, revealing details such as bond lengths and angles. Density functional theory (DFT) calculations are used to optimize the geometric parameters and compare them with experimental data. These methods would be applicable to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from studies on their interactions with biological targets. For instance, molecular docking studies can reveal how these molecules might interact with enzymes or receptors, providing insights into their potential mechanisms of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including solubility, stability, and melting point, are crucial for their potential as drug candidates. Theoretical calculations, such as those determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can provide information on the electronic properties, which are important for understanding the reactivity and interactions of the compound .
Case Studies and Biological Activity
Although the specific compound has not been described in the provided papers, related compounds have shown marked inhibition against various cancer cell lines, indicating promising anticancer activity. The IC50 values, which represent the concentration required to inhibit 50% of the biological activity, are used to quantify this effect. Molecular docking studies have also been conducted to understand the interaction of these compounds with biological targets, such as proteins associated with cancer .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been explored for its antimicrobial properties. A study on novel thienopyrimidine linked rhodanine derivatives, which are structurally related, demonstrated antibacterial potency against various bacteria like E. coli and B. subtilis, with notable minimum inhibitory concentrations (MICs). These compounds showed better antifungal potency against pathogens such as A. flavus and C. albicans compared to standard treatments like Fluconazole (Kerru et al., 2019).
Antitumor Agents
The compound and its derivatives have been studied for their potential as antitumor agents. Research on classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines showed they could act as dual inhibitors of thymidylate synthase and dihydrofolate reductase, both important in cancer therapy. These compounds exhibited nanomolar growth inhibition values against tumor cells in culture, indicating their potential as antitumor agents (Gangjee et al., 2009).
Anticonvulsant Agents
The derivatives of N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide have been synthesized and evaluated as potential anticonvulsants. In one study, S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine were found to show moderate anticonvulsant activity in vivo, indicating the potential of these compounds in epilepsy treatment (Severina et al., 2020).
Anti-inflammatory and Analgesic Agents
Several studies have been conducted on the compound's derivatives for their anti-inflammatory and analgesic properties. A study involving the synthesis of certain pyrimidine derivatives showed notable anti-inflammatory and analgesic activity in vivo, suggesting their potential in pain and inflammation management (Sondhi et al., 2009).
Blood Platelet Aggregation Inhibition
Imidazo[1,2-a]thienopyrimidin-2-one derivatives, structurally related to the compound , have shown significant activity in inhibiting blood platelet aggregation. This suggests potential applications in preventing thrombotic disorders (Ishikawa et al., 1981).
Mecanismo De Acción
Thienopyrimidine derivatives, including “N-(4-ethoxyphenyl)-2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide”, have been studied for their anticancer effects. They work by inhibiting various enzymes and pathways, including protein kinases (PKs) . PKs are one of the pathways that can be inhibited in cancer treatment to solve a variety of cellular communication problems .
Direcciones Futuras
Thienopyrimidine derivatives continue to attract great interest due to the wide variety of interesting biological activities . Developing kinase inhibitors as anticancer medicines continues to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines . Therefore, “N-(4-ethoxyphenyl)-2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide”, as a thienopyrimidine derivative, may also be a subject of future research in this direction.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-2-26-13-7-5-12(6-8-13)22-15(24)10-23-11-21-16-14-4-3-9-20-18(14)27-17(16)19(23)25/h3-9,11H,2,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCOCFIVGJDJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2517573.png)

![N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517581.png)


![N-(4-ethylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2517586.png)

![4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2517589.png)
![2'-(4-Chlorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2517590.png)
![N-mesityl-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517592.png)



